1-((3-Chlorophenyl)thio)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 3-chlorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and chlorophenyl group play crucial roles in its reactivity and biological activity. For instance, the thioether group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((4-Chlorophenyl)thio)-3-methylbutan-2-one: Similar structure but with the chlorine atom in the para position.
1-((3-Bromophenyl)thio)-3-methylbutan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-((3-Chlorophenyl)thio)-2-methylpropan-2-one: Similar structure but with a different alkyl group.
Uniqueness
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
RUHCYTRIQZWALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.